molecular formula C12H17N3O B15046275 2-[4-(Piperazin-1-yl)phenyl]acetamide

2-[4-(Piperazin-1-yl)phenyl]acetamide

Cat. No.: B15046275
M. Wt: 219.28 g/mol
InChI Key: ZHRZFUYWXPTIET-UHFFFAOYSA-N
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Description

2-[4-(Piperazin-1-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Piperazin-1-yl)phenyl]acetamide typically involves the alkylation of piperazine with a suitable phenylacetyl chloride derivative. One common method includes the reaction of piperazine with 2-chloro-1-(4-phenyl)ethanone in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Piperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Piperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Piperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory . The compound may also interact with voltage-sensitive sodium channels, affecting neuronal excitability and offering potential anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • Cetirizine ethyl ester dihydrochloride

Uniqueness

2-[4-(Piperazin-1-yl)phenyl]acetamide stands out due to its

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c13-12(16)9-10-1-3-11(4-2-10)15-7-5-14-6-8-15/h1-4,14H,5-9H2,(H2,13,16)

InChI Key

ZHRZFUYWXPTIET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CC(=O)N

Origin of Product

United States

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